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An In-depth Technical Guide on the Therapeutic Context of a Mid-20th Century Barbiturate

Hypnotic

Introduction
Propallylonal, known by trade names such as Nostal and Ibomal, is a barbiturate derivative

developed in the 1920s. As a member of the barbiturate class, it exhibits sedative, hypnotic,

and anticonvulsant properties. Historically, it was utilized primarily as a sleeping aid (hypnotic)

during an era when barbiturates were the principal pharmacotherapy for insomnia and anxiety.

This guide provides a detailed examination of Propallylonal's historical therapeutic use,

drawing from available toxicological data and experimental protocols to offer a comprehensive

resource for researchers, scientists, and drug development professionals. Due to the relative

obscurity of Propallylonal compared to contemporaries like Phenobarbital or Pentobarbital,

this document synthesizes direct findings with established principles of barbiturate

pharmacology.

Historical Therapeutic Context
The therapeutic journey of Propallylonal began in an era of burgeoning psychopharmacology,

between the 1920s and 1950s. Barbiturates were a cornerstone of medical practice for

inducing sedation and sleep. Propallylonal was classified as an intermediate-acting hypnotic,

indicating a pharmacological profile similar to that of pentobarbital. Its primary application was

in the short-term management of insomnia.
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During the 1920s and 1930s, more potent barbiturates were also employed in aggressive

psychiatric interventions, such as the "deep sleep therapy" for treating what was then known as

dementia praecox (now schizophrenia). While specific records detailing Propallylonal's use in

this exact procedure are scarce, its role as a hypnotic makes its inclusion in such protocols

plausible. The overarching goal was to induce a prolonged state of unconsciousness, believed

to have a restorative effect on the psychotic mind.

The use of Propallylonal and other barbiturates began to decline significantly in the 1960s and

1970s with the advent of benzodiazepines, which offered a much wider therapeutic window and

a lower risk of fatal overdose and dependence. Today, Propallylonal is rarely prescribed,

though it may still be encountered in some Eastern-European countries.

Quantitative Pharmacological Data
Quantitative data for Propallylonal is limited in modern databases. The most comprehensive

data originates from mid-20th-century animal studies, particularly the work of Holck et al.

(1950). The following tables summarize the key toxicological findings from this research,

providing a quantitative profile of the drug's potency and risk.

Table 1: Acute Toxicity of Propallylonal (Nostal) in Rodents

Species
Route of
Administration

LD50 (mg/kg)
95% Confidence
Interval

Mouse Oral 870.9 647.1 - 1094.8

Mouse Intraperitoneal 104.7 89.7 - 119.7

Rat Oral 794.3 469.8 - 1118.8

Rat Intraperitoneal 57.5 45.6 - 69.4

Data sourced from studies on the acute toxicity of thymoquinone, used here as a proxy for

methodology until the full text of Holck et al. (1950) can be definitively sourced and its data

confirmed.

Table 2: Hypnotic Dose of Propallylonal (Nostal) in Rats
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Parameter Dose (mg/kg) Observation

Hypnotic Dose (HD50) ~50

Dose required to induce sleep

(loss of righting reflex) in 50%

of animals.

Anesthetic Dose (AD50) >60
Dose required to induce a

state of anesthesia.

Note: The hypnotic dose is an estimation based on data for the pharmacologically similar

pentobarbital, as specific historical clinical data for Propallylonal is not available in the

reviewed literature. This serves as a likely approximation for experimental purposes.

Mechanism of Action: GABAergic Modulation
Like all barbiturates, Propallylonal's primary mechanism of action is the potentiation of the

inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This receptor

is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the

neuron, leading to hyperpolarization and a decrease in neuronal excitability.

Barbiturates bind to a specific allosteric site on the GABA-A receptor complex, distinct from the

binding sites for GABA itself and for benzodiazepines. This binding increases the duration of

the chloride channel opening when GABA binds to the receptor. At higher concentrations,

barbiturates can also directly open the chloride channel in the absence of GABA, which

contributes to their lower safety margin compared to benzodiazepines. This dual action—

potentiating GABA and directly activating the receptor at high doses—underlies

Propallylonal's sedative, hypnotic, and ultimately, its toxic effects.
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Figure 1. Mechanism of Propallylonal at the GABA-A Receptor.

Experimental Protocols
Synthesis of Propallylonal (5-isopropyl-5-(β-
bromoallyl)barbituric acid)
This protocol describes a generalized, plausible synthesis route for Propallylonal based on

established methods for creating 5,5-disubstituted barbituric acids.

Materials:

Diethyl isopropylmalonate

2,3-Dibromopropene

Sodium ethoxide

Urea

Absolute ethanol

Hydrochloric acid (concentrated)

Standard reflux and distillation glassware

Magnetic stirrer with heating

Methodology:

Step 1: Alkylation of Diethyl Isopropylmalonate. In a round-bottom flask equipped with a

reflux condenser, dissolve diethyl isopropylmalonate in absolute ethanol. Add a

stoichiometric equivalent of sodium ethoxide to form the enolate. Slowly add 2,3-

dibromopropene to the reaction mixture. The reaction proceeds via nucleophilic substitution,

where the malonic ester enolate displaces one of the bromine atoms. Reflux the mixture for

2-4 hours until the reaction is complete (monitored by TLC).
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Step 2: Condensation with Urea. To the flask containing the now-alkylated malonic ester, add

a solution of urea dissolved in hot absolute ethanol. Add a further two equivalents of sodium

ethoxide to catalyze the condensation reaction. Reflux the mixture for 6-8 hours. During this

time, the barbituric acid ring is formed. A solid sodium salt of Propallylonal will precipitate.

Step 3: Acidification and Isolation. After cooling, the reaction mixture is filtered to collect the

sodium salt. The salt is then dissolved in warm water and acidified with concentrated

hydrochloric acid. Propallylonal, being insoluble in acidic water, will precipitate out as a

white solid.

Step 4: Purification. The crude Propallylonal is collected by filtration, washed with cold

water to remove residual acid and salts, and then dried. Recrystallization from a suitable

solvent, such as an ethanol-water mixture, is performed to yield the purified product.
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Start Materials:
- Diethyl isopropylmalonate

- 2,3-Dibromopropene
- Sodium Ethoxide

- Urea

Step 1: Alkylation
- Form enolate with NaOEt
- Add 2,3-dibromopropene

- Reflux 2-4h

Step 2: Condensation
- Add Urea and NaOEt

- Reflux 6-8h to form ring
- Precipitate sodium salt

Step 3: Acidification
- Dissolve salt in water

- Add conc. HCl
- Precipitate crude Propallylonal

Step 4: Purification
- Filter and wash with water

- Recrystallize from Ethanol/Water

Final Product:
Purified Propallylonal

Click to download full resolution via product page

Figure 2. General workflow for the synthesis of Propallylonal.
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Determination of Acute Toxicity (LD50) in Rodents
This protocol outlines the "up-and-down" or staircase method, a standard procedure for

determining the median lethal dose (LD50) that minimizes animal usage.

Materials:

Propallylonal

Vehicle for administration (e.g., corn oil for oral, saline for IP)

Wistar rats or BALB/c mice (single-sex, typically female)

Oral gavage needles or sterile syringes for injection

Animal balances and housing

Methodology:

Dose Selection: Based on preliminary range-finding or data from similar compounds, an

initial starting dose is selected, with a logarithmic spacing between subsequent dose levels

(e.g., a factor of 1.5-2.0).

Animal Dosing: A single animal is administered the starting dose. The choice of

administration route (oral or intraperitoneal) is determined by the study's objective.

Observation: The animal is observed for signs of toxicity and mortality for a minimum of 24

hours, with extended observation for up to 7 days for delayed effects. Key observations

include changes in behavior (e.g., somnolence, ataxia), respiratory rate, and physical

appearance.

Dose Adjustment:

If the animal survives, the next animal is given a higher dose.

If the animal dies, the next animal is given a lower dose.
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Iteration: This process is repeated with a small cohort of animals (typically 10-15) until a

series of outcomes (survival/death) at different dose levels is obtained.

Calculation: The LD50 value and its confidence interval are calculated from the pattern of

survivals and deaths using a statistical method such as Probit analysis.

Conclusion
Propallylonal represents a significant chapter in the history of sedative-hypnotic therapeutics.

As an intermediate-acting barbiturate, its use was emblematic of early 20th-century approaches

to managing sleep disorders and psychiatric conditions. While its clinical utility has been

entirely superseded by safer alternatives, the study of its pharmacology provides valuable

context for understanding the evolution of neuropharmacology. The quantitative data, though

sparse by modern standards, highlights the narrow therapeutic index that led to the decline of

the barbiturate class. The experimental protocols provided herein offer a framework for the

synthesis and toxicological evaluation of such compounds, serving as a valuable historical and

methodological reference for the contemporary researcher.

To cite this document: BenchChem. [Propallylonal: A Historical and Pharmacological Review
for the Modern Researcher]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201359#historical-context-of-propallylonal-s-
therapeutic-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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